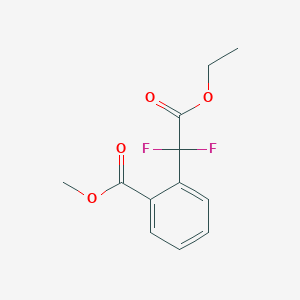

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, commonly known as CPMEPCA, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMEPCA is an analog of the naturally occurring neurotransmitter dopamine, which is known to be involved in the regulation of movement, emotion, cognition, and reward. CPMEPCA has been used in a variety of research settings, including studies of the effects of dopamine on behavior and physiology, as well as the effects of CPMEPCA on the activity of enzymes and other proteins.

Scientific Research Applications

Synthesis and Characterization

One significant area of application for this compound is in the synthesis and characterization of novel organic molecules. For example, research has demonstrated the synthesis of new pyridine derivatives with potential antimicrobial activity, leveraging similar chemical structures for compound development (Patel, Agravat, & Shaikh, 2011). Additionally, studies have focused on protecting groups for carboxylic acids, highlighting the stability and reaction conditions conducive to synthesizing complex organic molecules (Kurosu, Biswas, Narayanasamy, & Crick, 2007).

Chemical Analysis and Structure Elucidation

Chemical analysis and structure elucidation are crucial applications, where the one-bond chlorine-isotope effect in 13C NMR has been used to identify chlorinated carbons, offering insights into the structural complexity of chlorinated organic compounds (Irvine, Cooper, & Thornburgh, 2008). This methodology assists in the accurate characterization of molecules, including those similar in structure to the compound .

Development of Chiral Resolving Agents

Another research direction includes the use of enantiomers for chiral resolution, where compounds with similar structural features have been used as novel chiral resolving agents. This application is crucial for the synthesis of enantiomerically pure substances, which is fundamental in various areas of chemical research and development (Piwowarczyk et al., 2008).

Molecular Complexation and Interaction Studies

Studies on molecular complexation and interaction highlight the compound's potential role in understanding molecular interactions, such as the effects of microenvironment on the complexation behavior of carboxylic acids (Zimmerman, Wu, & Zeng, 1991). This research can lead to advancements in the design of more effective molecular receptors and the development of new materials.

Photoreleasable Protecting Groups

The development of photoreleasable protecting groups for carboxylic acids represents another application area, where compounds like 2,5-dimethylphenacyl have been proposed for the photodeprotection of carboxylic acids. Such research is pivotal for controlled release mechanisms in material science and drug delivery systems (Klan, Zabadal, & Heger, 2000).

properties

IUPAC Name |

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-20-7-6-16-12(17)8-10(14(18)19)13(16)9-4-2-3-5-11(9)15/h2-5,10,13H,6-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKCKNMULGSBD-MFKMUULPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2844588.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2844589.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)

![N-(2,3-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2844595.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2844598.png)

![ethyl (E)-2-cyano-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B2844602.png)

![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)